molecular formula C₆nH₍₁₀n₊O₍₅n₊₁ B1146171 Maltodextrin CAS No. 9050-36-6

Maltodextrin

Numéro de catalogue B1146171
Numéro CAS: 9050-36-6
Poids moléculaire: 180.16
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Synthesis Analysis

Maltodextrin is produced by hydrolysis process using enzyme catalyst . The hydrolysis process takes place by varying the enzyme concentrations and time . Resistant maltodextrin (RMD), derived from the heat treatment of corn starch, is a water-soluble fermentable functional fiber .


Molecular Structure Analysis

Maltodextrin is a relatively short-chain polymer, with commercial products containing an average of approximately 3 to 17 glucose units per chain . It is classified by a dextrose equivalent (DE), a number between 3 and 20 that corresponds to the number of free chain ends in a certain sample .


Chemical Reactions Analysis

Maltodextrin undergoes various chemical reactions. For instance, in the presence of sufficient oxidant and catalyst, maltodextrin molecules allow for more reaction sites with hydroxyl radicals, subsequently generating a higher degree of oxidation .


Physical And Chemical Properties Analysis

Maltodextrin is a water-soluble white powder with a neutral taste . It has a high solubility in water and is slightly soluble to insoluble in anhydrous alcohol . Its physical properties like intrinsic viscosity and average molecular mass depend on the production process as well as on the starch used for production .

Applications De Recherche Scientifique

Anti-Diabetic Effects

Alpha-Maltose, as a product of the digestion process facilitated by alpha-amylase, contributes to elevated blood glucose levels and postprandial hyperglycemia . Scientists are being urged to target α-amylase and create inhibitors that can slow down the release of glucose from carbohydrate chains and prolong its absorption, thereby resulting in lower postprandial plasma glucose levels .

Digestion and Metabolism

Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . This process is crucial for the metabolism of carbohydrates in our body.

Thermostable Amylolytic Enzymes

Thermostable amylolytic enzymes are being investigated to improve industrial processes of starch degradation . Alpha-Maltose is a useful product in these processes for the production of valuable products like glucose, crystalline dextrose, dextrose syrup, maltose, and maltodextrins .

Maltose Utilization Pathway in Bacteria

Periplasmic α-amylase MalS, which belongs to glycoside hydrolase (GH) family 13 subfamily 19, is an integral component of the maltose utilization pathway in Escherichia coli K12 . This enzyme is used among Enterobacteriaceae for the effective utilization of maltodextrin .

Structural Studies

The crystal structure of MalS from E. coli reveals that it has unique structural features of circularly permutated domains and a possible CBM69 . This provides insights into the structural aspects of the crucial therapeutic target, α-amylases, in addition to their interactions with inhibitors .

Polysaccharide Binding

MalS exhibits a high binding affinity for polysaccharides such as glycogen and amylopectin . This property can be utilized in various biotechnological applications.

Propriétés

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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Product Name

alpha-Maltose

CAS RN

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
Record name α-Maltose
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Record name Starch, soluble
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Record name Maltodextrin
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Amylodextrin
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Record name Maltodextrin
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Record name Amylodextrin
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Record name .ALPHA.-MALTOSE
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Record name Maltodextrin
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Melting Point

240 °C
Record name Maltodextrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037138
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
92,200
Citations
A Parikh, S Agarwal, K Raut - system, 2014 - ijpbs.com
… Maltodextrin’s use as a carrier in proniosomes which are novel … of Maltodextrin as a film forming water soluble polymer in fast dissolving oral films overviewed . The use of Maltodextrin to …
Number of citations: 65 ijpbs.com
W Boos, H Shuman - Microbiology and Molecular Biology Reviews, 1998 - Am Soc Microbiol
… malP and malQ encode essential enzymes for maltose and maltodextrin metabolism, whereas malS andmalZ encode nonessential maltodextrin-metabolizing enzymes.malEFG and …
Number of citations: 794 journals.asm.org
AI Blazek-Welsh, DG Rhodes - Aaps Pharmsci, 2001 - Springer
… to produce proniosomes using maltodextrin as the carrier. The … on the type and amount of maltodextrin. This formulation of … are described in which maltodextrin was evaluated as an …
Number of citations: 212 link.springer.com
R Dippel, W Boos - Journal of bacteriology, 2005 - Am Soc Microbiol
… maltodextrin. Isogenic malQ mutants lacking maltodextrin phosphorylase (MalP) or maltodextrin … The resulting in vivo pattern of maltodextrin metabolism was determined by analyzing …
Number of citations: 140 journals.asm.org
KP Nickerson, R Chanin, C McDonald - Gut microbes, 2015 - Taylor & Francis
Inflammatory bowel disease (IBD) is a complex, multi-factorial disease thought to arise from an inappropriate immune response to commensal bacteria in a genetically susceptible …
Number of citations: 101 www.tandfonline.com
S Schönert, S Seitz, H Krafft… - Journal of …, 2006 - Am Soc Microbiol
Bacillus subtilis can utilize maltose and maltodextrins that are derived from polysaccharides, like starch or glycogen. In this work, we show that maltose is taken up by a member of the …
Number of citations: 108 journals.asm.org
F Avaltroni, PE Bouquerand, V Normand - Carbohydrate Polymers, 2004 - Elsevier
… The extent of starch degradation in a maltodextrin is indicated by the Dextrose Equivalency … is summarised in Table 1 for the three maltodextrin samples investigated in this study. The …
Number of citations: 229 www.sciencedirect.com
MJ Mollan Jr - Analytical Profiles Of Drug Substances And Excipients, 1996 - Elsevier
… The carbohydrate profile of a maltodextrin has important effects for the physicochemical properties of the maltodextrin. For example, the low molecular weight components will influence …
Number of citations: 10 www.sciencedirect.com
U Klinkesorn, P Sophanodora, P Chinachoti… - Food research …, 2004 - Elsevier
… Rapid creaming was observed when the maltodextrin concentration exceeded a particular … non-adsorbed maltodextrin. The CFC (wt%) decreased as the DE value of the maltodextrin …
Number of citations: 227 www.sciencedirect.com
CM Crehan, E Hughes, DJ Troy, DJ Buckley - Meat science, 2000 - Elsevier
… added maltodextrin. For each fat level a control was prepared without added maltodextrin … Maltodextrin addition caused a significant decrease in cook loss of the frankfurters but also …
Number of citations: 302 www.sciencedirect.com

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